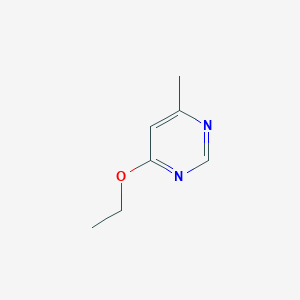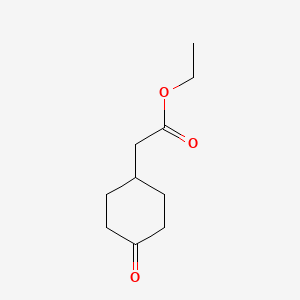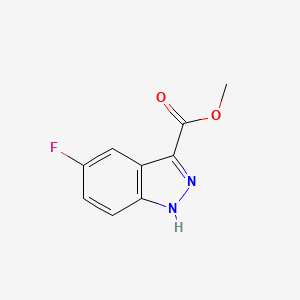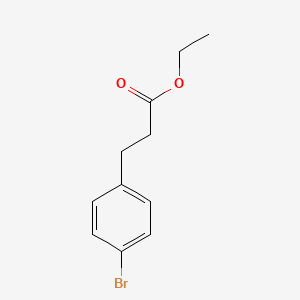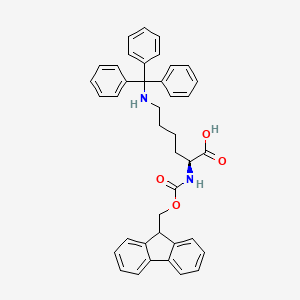
Fmoc-Lys(Trt)-OH
Descripción general
Descripción
“Fmoc-Lys(Trt)-OH” is a modified amino acid that is used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in the synthesis of peptides . The “Lys” part refers to the amino acid lysine . The “Trt” part stands for trityl, which is another protective group . This compound is known for its self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Synthesis Analysis
The synthesis of “Fmoc-Lys(Trt)-OH” involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated .Molecular Structure Analysis
The molecular structure of “Fmoc-Lys(Trt)-OH” is characterized by the presence of the Fmoc group, which is known for its hydrophobicity and aromaticity . This promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-Lys(Trt)-OH” are complex and involve several competing reactions . The goal of these reactions is to separate the peptide from the support while removing the protecting groups from the side-chains .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-Lys(Trt)-OH” are largely determined by the Fmoc group, which is hydrophobic and aromatic . These properties allow the compound to self-assemble and form nanostructures with diverse morphologies .Aplicaciones Científicas De Investigación
Supramolecular Gels : Fmoc-Lys(Trt)-OH is used in supramolecular hydrogels based on fluorenylmethoxycarbonyl (FMOC) – functionalized amino acids. These materials have biocompatible and biodegradable properties, making them valuable in the biomedical field. Their antimicrobial activity is enhanced by incorporating colloidal and ionic silver mixtures (Croitoriu et al., 2021).
Peptide Synthesis for Cancer Research : In peptide synthesis, Fmoc-Lys(Trt)-OH plays a crucial role in attaching fluorescent tags to peptides. This methodology aids in creating ligand-targeted fluorescent-labelled chelating peptide conjugates, which are useful in cancer research for targeting specific cancer cells (Sengupta et al., 2018).
Synthesis of Phosphoserine Peptides : Fmoc-Lys(Trt)-OH is also involved in the synthesis of phosphoserine peptides, which are significant in studying Alzheimer’s Disease (Shapiro et al., 1996).
Efficient Peptide Ligation : Azido-protected Fmoc-Lys(Trt)-OH is synthesized for peptide ligation in the development of bioconjugates, highlighting its importance in biochemical research (Katayama et al., 2008).
Peptide Research : The synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH, involving Fmoc-Lys(Trt)-OH, contributes to the research and development of new polypeptides for potential disease treatment and prevention (Zhao Yi-nan & Melanie Key, 2013).
Protein Synthesis and Labeling : Fmoc-Lys(Trt)-OH is utilized in the synthesis of Fmoc-lys(HYNIC-Boc)-OH, a precursor for 99mTc-labeled peptides, demonstrating its application in the field of medicinal chemistry (Surfraz et al., 2007).
Ultrasound-Induced Gelation : Fmoc-Lys(Trt)-OH exhibits gelation capabilities in alcohols and aromatic solvents under sonication conditions, with potential applications in materials science (Geng et al., 2017).
Chemical Protein Synthesis : It is employed in chemical protein synthesis, demonstrating the versatility of Fmoc-Lys(Trt)-OH in peptide and protein engineering (Kar et al., 2020).
Safety And Hazards
Direcciones Futuras
The future directions for “Fmoc-Lys(Trt)-OH” involve the use of greener solvents in solid-phase peptide synthesis (SPPS) . In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOOTQDKDICVJW-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552979 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Trt)-OH | |
CAS RN |
719892-61-2 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



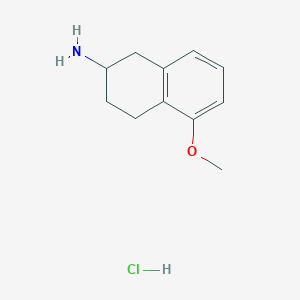
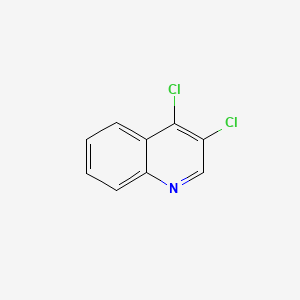
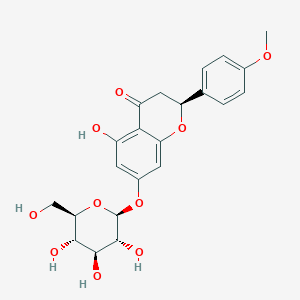
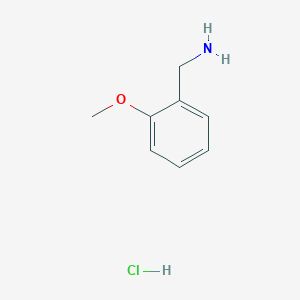
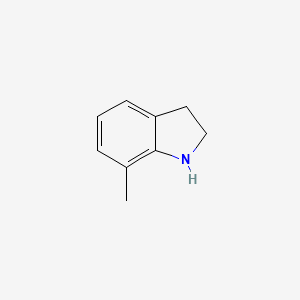
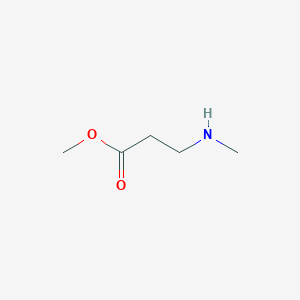
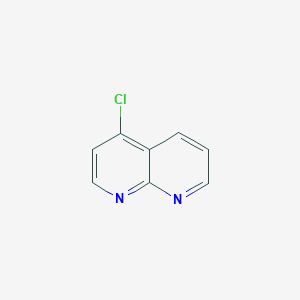
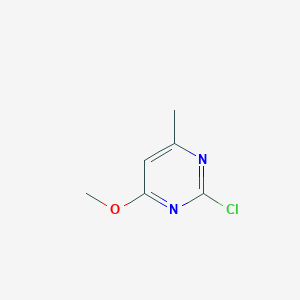
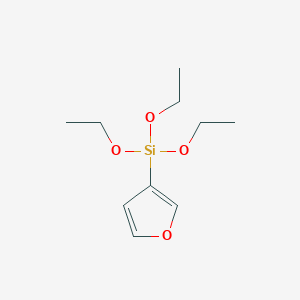
![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)
